N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a benzamide moiety, and a thiadiazole ring, making it a subject of interest for researchers exploring new chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Starting materials might include methylbenzoic acid derivatives and trifluoromethylbenzoic acid derivatives, which undergo several transformations under controlled conditions such as:
Cyclization reactions: To form the thiadiazole ring.
Nitration and reduction: To introduce and reduce nitro groups.
Amidation: To form the benzamide structure.
Industrial Production Methods: Industrial production of this compound would likely require optimization of these synthetic routes to ensure high yield and purity. Key factors would include:
Scaling up reaction conditions: Ensuring the reactions are feasible on a larger scale.
Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation.
Waste management: Addressing the environmental impact of by-products and waste generated during production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which might affect the thiadiazole ring or other functional groups.
Reduction: Reduction reactions could modify the benzamide or introduce changes to the thiadiazole ring.
Substitution: The trifluoromethyl group and other positions on the aromatic rings could be targets for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or permanganate compounds.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or nickel for specific substitution reactions.
Oxidation products: Modified thiadiazole derivatives.
Reduction products: Reduced forms of the original compound.
Substitution products: New derivatives with substituted groups at the trifluoromethyl or aromatic positions.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Medicine: Investigating its potential as a pharmaceutical compound or diagnostic agent.
Industry: Use in materials science, potentially in the development of new polymers or as a catalyst.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the thiadiazole ring may contribute to its reactivity and overall molecular stability. Pathways involved might include specific enzymatic reactions or receptor-ligand interactions that lead to the desired biological or chemical effects.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its unique combination of functional groups and rings. Similar compounds might include:
Benzamides: With different substituents on the aromatic rings.
Thiadiazole derivatives: With variations in the side chains or additional functional groups.
Trifluoromethyl-substituted compounds: Differing in the core structure or additional functional groups.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-22-14-7-2-3-8-15(14)23(27(22,25)26)10-9-21-16(24)12-5-4-6-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIFGLQAAAKOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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